molecular formula C8H15NO5 B1326534 4-(Nitrooxy)butyl butanoate CAS No. 1100273-14-0

4-(Nitrooxy)butyl butanoate

Cat. No.: B1326534
CAS No.: 1100273-14-0
M. Wt: 205.21 g/mol
InChI Key: YYJAHXNFALPURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Nitrooxy)butyl butanoate is a nitric oxide donor compound that has garnered attention for its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol . It is known for its ability to release nitric oxide, which plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrooxy)butyl butanoate typically involves the esterification of 4-(Nitrooxy)butanol with butanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Nitrooxy)butyl butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Nitrooxy)butyl butanoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-(Nitrooxy)butyl butanoate involves the release of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound releases nitric oxide through the cleavage of the nitrooxy group, which then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological effects .

Comparison with Similar Compounds

  • 4-(Nitrooxy)butyl acetate
  • 4-(Nitrooxy)butyl propanoate
  • 4-(Nitrooxy)butyl pentanoate

Comparison: 4-(Nitrooxy)butyl butanoate is unique due to its specific ester linkage with butanoic acid, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different rates of nitric oxide release and varying degrees of stability under different conditions .

Biological Activity

4-(Nitrooxy)butyl butanoate, identified by its CAS number 1100273-14-0, is a nitrooxy compound that has garnered attention for its diverse biological activities. This article reviews the available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrooxy group, which is known to confer various biological activities. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H15_15NO4_4
  • Molecular Weight : 189.21 g/mol

The biological activity of this compound is largely attributed to its ability to release nitric oxide (NO), a signaling molecule involved in numerous physiological processes. The release of NO can lead to:

  • Vasodilation : NO acts on vascular smooth muscle cells, promoting relaxation and increasing blood flow.
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, particularly against biofilms associated with various pathogens.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation in tissues.

Biological Activity Overview

Research has indicated that nitrooxy compounds like this compound can influence several biological systems. Below is a summary of its key activities:

Biological Activity Effect Reference
VasodilationIncreased blood flow and reduced blood pressure
AntimicrobialInhibition of biofilm formation in bacteria
Anti-inflammatoryReduction in markers of inflammation

Case Studies and Research Findings

  • Vasodilatory Effects : A study demonstrated that this compound significantly increases vasodilation in isolated rat aorta segments, suggesting its potential use in treating cardiovascular diseases.
  • Antimicrobial Activity : In vitro studies have shown that this compound inhibits the growth of Staphylococcus epidermidis biofilms, which are notorious for their resistance to conventional antibiotics. The minimum biofilm eradication concentration (MBEC) was found to be significantly lower than that of standard treatments, indicating enhanced efficacy against biofilm-associated infections .
  • Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses in macrophages, leading to decreased production of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other nitro-containing compounds:

Compound Name Biological Activity Notable Findings
NOSH-naproxenAnti-inflammatory and anticancerIC50 values vary significantly across cancer cell lines
Nitrothiazole derivativesAntimicrobialHigh activity against S. epidermidis biofilms
NitazoxanideAntiprotozoalEffective against Giardia lamblia and Cryptosporidium parvum

Properties

IUPAC Name

4-nitrooxybutyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-2-5-8(10)13-6-3-4-7-14-9(11)12/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJAHXNFALPURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648848
Record name 4-(Nitrooxy)butyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100273-14-0
Record name 4-(Nitrooxy)butyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.